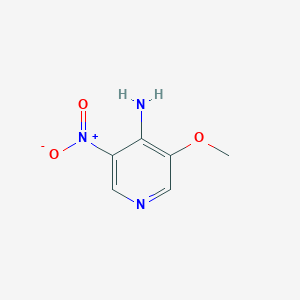

3-Methoxy-5-nitropyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

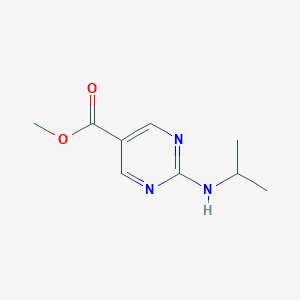

3-Methoxy-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 g/mol .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of 3-Methoxy-5-nitropyridin-4-amine consists of a pyridine ring substituted with a methoxy group at the 3-position and a nitro group at the 5-position .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

3-Methoxy-5-nitropyridin-4-amine is a powder . Its molecular weight is 169.14 g/mol .Aplicaciones Científicas De Investigación

Medicinal Chemistry: GABA A Receptor Modulators

3-Methoxy-5-nitropyridin-4-amine: is structurally related to imidazopyridines, which are known for their role as GABA A receptor positive allosteric modulators. This compound could be pivotal in the development of new therapeutic agents targeting the central nervous system disorders such as anxiety, insomnia, and epilepsy .

Organic Synthesis: Schiff Base Ligands

This compound serves as a precursor in the synthesis of Schiff base ligands. These ligands, when combined with metals like Cu(II) and Zn(II), exhibit significant free radical scavenging activity, which is crucial for developing antioxidants .

Pharmaceutical Intermediates: Synthesis of Pyrimidinamines

3-Methoxy-5-nitropyridin-4-amine: is used in the synthesis of pyrimidinamine derivatives. These derivatives are important for creating new pharmaceuticals due to their biological activity, including potential use as proton pump inhibitors and NSAIDs .

Biochemical Research: Enzyme Inhibition

The compound’s derivatives have been studied for their α-glucosidase inhibitory activities, which is significant for the treatment of type-2 diabetes by controlling glucose levels in the blood .

Material Science: Molecular Simulation

In material science, 3-Methoxy-5-nitropyridin-4-amine and its derivatives are used in molecular simulations to understand the arrangement of molecules within layered structures, which is essential for the development of advanced materials .

Continuous Flow Synthesis

The compound is also involved in continuous flow synthesis processes for creating intermediates like 4-nitropyridine, which are key in the production of new pesticides and medicines. This method enhances safety and efficiency in chemical production .

Vicarious Nucleophilic Substitution

3-Methoxy-5-nitropyridin-4-amine: is a candidate for vicarious nucleophilic substitution reactions, which are used to introduce functional groups into aromatic compounds, expanding the versatility of this compound in organic synthesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a derivative of nitropyridine, which is known to have various biological activities . .

Biochemical Pathways

Nitropyridines are known to be involved in various reactions, including the synthesis of 2-substituted-5-nitro-pyridines

Result of Action

Given its structural similarity to other nitropyridines, it may share some of their biological activities . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .

Propiedades

IUPAC Name |

3-methoxy-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJYKJWWPPVPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563739 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127356-39-2 |

Source

|

| Record name | 3-Methoxy-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)

![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)